Tinidazole

Description

A nitroimidazole antitrichomonal agent effective against Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia infections.

This compound is a Nitroimidazole Antimicrobial.

This compound is an orally available, broad spectrum antimicrobial agent used in the treatment of bacterial, protozoal and parasitic infections. This compound is a nitroimidazole similar to metronidazole and is likely to have a similar spectrum and frequency of side effects, including a low rate of serum enzyme elevations during therapy and rare instances of clinically apparent acute liver injury.

This compound is a 5-nitroimidazole derivative with antiprotozoal property. Although the mechanism of action has not been fully elucidated, it has been suggested that this compound is metabolized and yields nitrite anions and metronidazole. Metronidazole's nitro group in turn is reduced via the parasite ferredoxin, thereby generating a series of free nitro radicals including nitro anions. Toxicity is achieved via depletion of sulfhydryl groups and DNA strand breaks with multiple hits having an additive effect and ultimately leading to cell death.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2004 and has 5 approved and 5 investigational indications. This drug has a black box warning from the FDA.

A nitroimidazole alkylating agent that is used as an antitrichomonal agent against TRICHOMONAS VAGINALIS; ENTAMOEBA HISTOLYTICA; and GIARDIA LAMBLIA infections. It also acts as an antibacterial agent for the treatment of BACTERIAL VAGINOSIS and anaerobic bacterial infections.

See also: Ronidazole (related); Dimetridazole (related); Nimorazole (related) ... View More ...

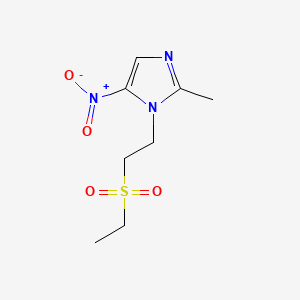

Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLSLZFTEKNLFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023676 | |

| Record name | Tinidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tinidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4), 3.03e+00 g/L | |

| Record name | SID855690 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Tinidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tinidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Colorless crystals from benzene | |

CAS No. |

148159-84-6, 19387-91-8 | |

| Record name | 1H-Imidazole, 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitro-, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148159-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tinidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19387-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tinidazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019387918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tinidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tinidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tinidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tinidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TINIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/033KF7V46H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TINIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tinidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

127-128 °C, 127 - 128 °C | |

| Record name | Tinidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TINIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tinidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Tinidazole Against Anaerobic Bacteria

Abstract

Tinidazole, a second-generation 5-nitroimidazole antimicrobial, is a cornerstone in the treatment of infections caused by anaerobic bacteria and various protozoa.[1][2] Its efficacy stems from a highly selective mechanism of action that leverages the unique low-redox metabolic environment of these microorganisms. This compound functions as a prodrug that, upon entering the microbial cell, undergoes reductive activation of its 5-nitro group by specific anaerobic redox proteins.[3][4] This process generates cytotoxic reactive nitrogen species, including nitro radical anions, which subsequently induce lethal damage to the microbial DNA by causing strand breaks and destabilizing the helical structure.[3][4][5] This guide provides a comprehensive technical overview of this molecular pathway, details the key enzymatic players, outlines robust experimental methodologies for its investigation, and discusses the implications for drug development and resistance research.

Introduction

The 5-nitroimidazole class of drugs represents a critical component of our antimicrobial arsenal, distinguished by their potent activity against organisms that thrive in oxygen-depleted environments.[6] this compound, a derivative of this class, is clinically effective for treating a range of conditions, including bacterial vaginosis, trichomoniasis, giardiasis, amebiasis, and various intra-abdominal and gynecological anaerobic infections.[1][2] Its selective toxicity against anaerobic pathogens, while sparing human cells and aerobic flora, is a direct consequence of its mechanism of action, which is contingent on intracellular activation within a low-redox potential environment.[2][3] This document serves as a technical guide for researchers and drug development professionals, aiming to dissect the core molecular and biochemical events that underpin this compound's bactericidal effect. We will explore the causality behind its selective activation, the nature of the cytotoxic intermediates, the ultimate molecular target, and the experimental frameworks used to validate these processes.

Part 1: The Molecular Pathway of this compound's Bactericidal Action

The Prodrug Principle and Selective Cellular Uptake

This compound in its administered form is a stable and relatively inert molecule. It enters the microbial cell via passive diffusion. Its remarkable selectivity does not arise from a targeted uptake mechanism but from the specific intracellular environment required for its conversion into a cytotoxic agent.[7] Aerobic and facultative anaerobic bacteria, as well as host mammalian cells, lack the necessary low-redox potential electron-transport proteins to efficiently reduce the nitro group of this compound.[3] Consequently, the drug remains in its inactive prodrug state and is harmless. In stark contrast, obligate anaerobic bacteria possess the requisite metabolic machinery, creating the specific biochemical niche for this compound's activation. This selective activation is the foundation of its therapeutic window and favorable safety profile.[2][3]

Reductive Activation: The Critical Bio-activation Step

The transformation of this compound from a benign prodrug to a potent bactericidal agent is a reductive process. This critical step is catalyzed by specific microbial enzymes that exhibit high activity only at the low redox potentials characteristic of anaerobic metabolism (typically below -350 mV).[8]

Key enzymatic systems involved include:

-

Pyruvate:Ferredoxin/Flavodoxin Oxidoreductase (PFOR): This enzyme system is central to the energy metabolism of many anaerobes. It couples the decarboxylation of pyruvate to the reduction of low-potential electron acceptors like ferredoxin or flavodoxin. These reduced proteins are potent electron donors capable of transferring a single electron to the 5-nitro group of this compound.[8][9]

-

Nitroreductases: A family of enzymes, such as RdxA and FrxA found in Helicobacter pylori, that can reduce nitroaromatic compounds.[7][8] While the redox potential requirements for these enzymes can vary, they are highly efficient in the anaerobic context.

The single-electron transfer from these redox proteins to this compound is the irreversible, rate-limiting step in its activation.

Caption: Fig 2. Complete mechanism of this compound action.

Part 2: Experimental Validation and Methodologies

The elucidation of this compound's mechanism of action relies on specific experimental techniques that can probe each stage of the process. Here, we detail protocols for quantifying the key enzymatic activation step and for assessing its ultimate consequence, DNA damage.

Quantifying Enzymatic Activation: Nitroreductase Activity Assays

Expertise & Rationale: The rate of this compound activation is directly proportional to the activity of nitroreductase enzymes. Measuring this activity is crucial for correlating drug susceptibility with cellular biochemistry and for investigating mechanisms of resistance, which often involve decreased nitroreductase function. [6][7]A luminometric assay offers high sensitivity and is well-suited for high-throughput screening. [10][11] Protocol: Luminometric Nitroreductase (NTR) Assay [10][11] This protocol is a self-validating system where the light output is directly proportional to the amount of active NTR enzyme present.

Methodology:

-

Preparation of Bacterial Lysate:

-

Culture anaerobic bacteria to mid-log phase under strict anaerobic conditions.

-

Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet twice with an ice-cold, anaerobic phosphate buffer (e.g., 100 mM, pH 7.2).

-

Resuspend the pellet in a lysis buffer (e.g., phosphate buffer with 1 mg/mL lysozyme and protease inhibitors) and incubate on ice for 30 minutes.

-

Lyse the cells completely using sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 12,000 x g for 15 minutes at 4°C) to remove cell debris.

-

Determine the total protein concentration of the supernatant (e.g., using a Bradford or BCA assay). This is essential for normalizing enzyme activity.

-

-

Assay Procedure:

-

Prepare an NTR Assay Working Solution according to a commercial kit's instructions (e.g., Amplite® Luminometric Nitroreductase Assay Kit). This solution typically contains a luciferin-based NTR substrate and NADH as an electron donor. [10] * Add 50 µL of the bacterial lysate (or purified NTR standard) to the wells of a solid white 96-well microplate. Include a "no-enzyme" control using lysis buffer.

-

Add 50 µL of the NTR Assay Working Solution to each well.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Add 50 µL of a luciferase-containing detection reagent to each well. This enzyme will react with the luciferin product generated by NTR.

-

Immediately measure the luminescence using a microplate luminometer.

-

-

Data Analysis:

-

Subtract the luminescence value of the no-enzyme control from all readings.

-

Create a standard curve using known concentrations of purified nitroreductase.

-

Calculate the NTR activity in the bacterial lysates based on the standard curve and normalize it to the total protein concentration (e.g., in ng NTR/mg total protein).

-

Sources

- 1. [this compound: a classical anaerobical drug with multiple potential uses nowadays] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound--microbiology, pharmacology and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. microbiomemedicine.com [microbiomemedicine.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Amplite® Luminometric Nitroreductase Assay Kit | AAT Bioquest [aatbio.com]

- 11. Nitroreductase Assay Kit (Luminometric) (ab324120) | Abcam [abcam.com]

An In-Depth Technical Guide to the Molecular Mechanism of Tinidazole in Protozoa

Abstract

This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the antiprotozoal activity of tinidazole, a second-generation 5-nitroimidazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level description to explore the intricate biochemical processes that govern this compound's efficacy. We will dissect the multi-stage mechanism, beginning with its passive diffusion into the protozoan cell, followed by the critical reductive activation process mediated by the unique low-redox-potential metabolic pathways of anaerobic protozoa. The guide details the generation of cytotoxic nitro radical anions, their subsequent interaction with DNA, and the induction of strand breaks that ultimately lead to cell death. Furthermore, we will present validated experimental protocols for investigating these mechanisms, discuss the molecular basis of clinical resistance, and provide authoritative grounding through comprehensive citations.

The 5-Nitroimidazoles: A Cornerstone of Antiprotozoal Therapy

The 5-nitroimidazole class of drugs, which includes the first-generation compound metronidazole and the second-generation this compound, represents a mainstay in the treatment of infections caused by anaerobic protozoa such as Trichomonas vaginalis, Giardia lamblia (also known as G. duodenalis), and Entamoeba histolytica.[1][2][3][4] this compound, a structural analogue of metronidazole, was developed in 1969 and often exhibits a more favorable pharmacokinetic profile, including a longer serum half-life, which allows for single-dose regimens in some clinical settings.[1][4][5]

The remarkable success of this drug class is rooted in its selective toxicity.[6] These compounds are administered as inactive prodrugs that are selectively activated within organisms possessing a low-redox-potential anaerobic metabolism, a characteristic feature of susceptible protozoa but not of aerobic host cells.[1][7][8] This targeted activation minimizes collateral damage to human tissues, contributing to a generally favorable safety profile.[6][9] Understanding the precise molecular cascade from prodrug to active cytotoxin is paramount for optimizing its use and overcoming emerging resistance.

The Core Cytotoxic Mechanism: A Multi-Stage Process

The antiprotozoal action of this compound is not instantaneous but rather a sequential process that transforms an inert molecule into a potent cellular toxin. This mechanism can be logically divided into four distinct stages.

Stage 1: Cellular Uptake via Passive Diffusion

This compound enters the protozoan cell primarily through passive diffusion, driven by the concentration gradient between the extracellular environment and the cell's cytoplasm.[10][11] As an uncharged and relatively small molecule, it readily crosses the lipid bilayer of the cell membrane without the need for specific transporters.

Stage 2: Reductive Activation - The Decisive Step

Once inside the protozoan, this compound undergoes the critical step of reductive activation. This process is exclusively and efficiently carried out in the low-redox-potential environment of anaerobic or microaerophilic organisms.[1] The key event is the transfer of electrons to this compound's 5-nitro group (NO₂).

This reduction is catalyzed by specific low-redox-potential electron transport proteins that are central to the parasite's energy metabolism but absent in the host's mitochondria. The primary enzyme implicated in this process is Pyruvate:ferredoxin oxidoreductase (PFOR) .[7][8] PFOR transfers electrons from pyruvate to ferredoxin , a small, iron-sulfur protein. The reduced ferredoxin then serves as the direct electron donor for the reduction of this compound's nitro group.[1][8][11] Other enzymes, such as thioredoxin reductase, have also been shown to possess nitroreductase activity and may contribute to this process.[12][13]

Stage 3: Generation of Cytotoxic Intermediates

The single-electron reduction of the nitro group converts this compound into a highly reactive, short-lived nitro radical anion.[6][10][14] This radical is the primary cytotoxic species. Further reduction can lead to the formation of other intermediates, such as nitroso radicals, which are also capable of damaging cellular macromolecules.[6][11] This continuous reduction of the drug within the cell maintains the concentration gradient, driving further uptake of the prodrug from the exterior.[11]

Stage 4: DNA Damage and Cell Death

The ultimate cause of cell death is the extensive damage inflicted upon the parasite's macromolecules by these reactive intermediates, with DNA being the principal target.[6][15] The cytotoxic radicals interact directly with the parasite's DNA, causing a loss of helical structure, covalent binding to the DNA, and single- and double-strand breaks.[2][6][10][11] This irreversible damage inhibits essential cellular processes, including DNA replication and transcription, leading to cell death.[6][] While DNA is the primary target, these reactive species can also damage other vital molecules, including proteins, contributing to the overall cytotoxic effect.[12]

Experimental Validation of the Mechanism

A core tenet of our work as application scientists is the reliance on robust, verifiable experimental data. The proposed mechanism of this compound is supported by a variety of assays designed to probe each stage of the process. Below are two foundational protocols that provide a self-validating system to investigate this compound's action and resistance.

Protocol 3.1: Assessing Reductive Activation - The Nitroreductase Assay

-

Causality & Rationale: This assay is designed to quantify the enzymatic activity responsible for the initial, rate-limiting step of this compound activation. By measuring the rate of drug reduction in cell-free extracts, we can directly implicate enzymes like PFOR. Comparing the activity between susceptible and resistant strains provides powerful evidence for the role of this pathway in determining drug efficacy. A diminished rate of reduction in a resistant strain strongly suggests that impaired activation is the mechanism of resistance.

-

Methodology (Spectrophotometric):

-

Preparation of Cell-Free Extract: Culture protozoan trophozoites (e.g., G. lamblia) to mid-log phase. Harvest cells by centrifugation, wash with a suitable buffer (e.g., phosphate-buffered saline), and resuspend in a lysis buffer. Lyse the cells via sonication or freeze-thaw cycles on ice. Centrifuge at high speed (e.g., 14,000 x g) to pellet cellular debris and collect the supernatant (cytosolic extract). Determine protein concentration using a Bradford or BCA assay.

-

Reaction Mixture: In an anaerobic chamber or using anaerobic cuvettes, prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), a source of electrons (e.g., sodium dithionite or pyruvate for PFOR-linked assays), and the cell-free extract.

-

Initiation and Measurement: Initiate the reaction by adding a known concentration of this compound.

-

Data Acquisition: Monitor the decrease in absorbance at a specific wavelength (e.g., 320-340 nm, corresponding to the nitroimidazole) over time using a spectrophotometer. The rate of absorbance decrease is proportional to the nitroreductase activity.

-

Analysis: Calculate the specific activity (e.g., in nmol of this compound reduced/min/mg of protein) and compare between different strains or conditions.

-

Protocol 3.2: Quantifying DNA Damage - The Comet Assay

-

Causality & Rationale: While viability assays confirm that a drug kills cells, the Comet Assay (Single-Cell Gel Electrophoresis) provides direct, visual evidence of the specific type of damage—DNA strand breaks—predicted by the mechanism.[17][18] When an electric field is applied, fragmented DNA from a single cell migrates out of the nucleus, forming a "comet tail." The length and intensity of this tail are directly proportional to the amount of DNA damage. This allows for a quantitative assessment of this compound's genotoxic effect.

-

Methodology:

-

Cell Treatment: Expose protozoan cells to various concentrations of this compound (and a negative control) for a defined period (e.g., 1-3 hours).

-

Cell Embedding: Harvest the treated cells and mix them with low-melting-point agarose. Pipette this mixture onto a specially coated microscope slide and allow it to solidify.

-

Lysis: Immerse the slides in a high-salt lysis solution (containing detergents like Triton X-100) to dissolve the cell and nuclear membranes, leaving behind the DNA as a "nucleoid."

-

Alkaline Unwinding: Place the slides in a high-pH electrophoresis buffer to unwind the DNA, exposing single-strand breaks.

-

Electrophoresis: Subject the slides to an electric field. Damaged, fragmented DNA will migrate from the nucleoid towards the anode.

-

Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide). Visualize the "comets" using a fluorescence microscope.

-

Analysis: Use specialized image analysis software to measure parameters such as percent tail DNA and tail moment for at least 50-100 cells per condition. Perform statistical analysis to determine dose-dependent increases in DNA damage.

-

Data Presentation: A Comparative Analysis

The data generated from these protocols can be summarized to clearly differentiate between susceptible and resistant phenotypes.

| Protozoan Strain | This compound IC₅₀ (µM) | Nitroreductase Activity (nmol/min/mg protein) | Mean % Tail DNA (at IC₅₀ conc.) |

| Susceptible (Wild-Type) | 5 | 150.2 ± 12.5 | 45.6 ± 5.2 |

| Resistant (Lab-Derived) | 50 | 25.8 ± 4.1 | 8.9 ± 2.1 |

Table 1: Hypothetical comparative data illustrating the correlation between drug susceptibility, reductive activation, and DNA damage in protozoan strains.

Mechanisms of this compound Resistance

The emergence of drug resistance is a significant clinical concern.[6][7] For this compound, the predominant mechanism of resistance is not drug efflux but rather a failure to activate the prodrug.[6] This is most commonly achieved through alterations in the reductive activation pathway.

Resistant strains of G. lamblia and T. vaginalis often exhibit significantly reduced expression or mutations in the genes encoding PFOR and ferredoxin.[7][8][19][20] By downregulating these key enzymes, the parasite diminishes its capacity to reduce the 5-nitro group, preventing the formation of the cytotoxic radical anions.[6][19] Consequently, the drug remains in its inert prodrug state and is unable to inflict DNA damage.

Conclusion and Future Directions

The molecular mechanism of this compound is a model of selective toxicity, exploiting the unique anaerobic biochemistry of protozoan parasites to convert an inert prodrug into a potent genotoxic agent. The process hinges on enzymatic reduction of its 5-nitro group by low-redox-potential pathways, leading to the generation of radical anions that cause catastrophic DNA damage. Understanding this mechanism is not merely an academic exercise; it provides the rational basis for its clinical use and for interpreting treatment failures. The primary avenue of resistance—the downregulation of these same activation pathways—highlights the parasite's ability to adapt. Future research must focus on quantifying the prevalence of resistance-conferring mutations in clinical isolates, exploring alternative activation pathways, and developing novel therapeutics that can either bypass this activation step or inhibit different essential parasite pathways.

References

- Patsnap Synapse. (2024-07-17).

- Leitsch, D., et al. (n.d.). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia.

- Edwards, D. I. (n.d.). Review Nitroimidazole drugs - action and resistance mechanisms I. Mechanisms of action.

- Fung, H. B., & Doan, T. L. (2005). This compound: a nitroimidazole antiprotozoal agent. PubMed.

- ResearchGate. (2025-08-07). This compound: A nitroimidazole antiprotozoal agent | Request PDF.

- Lecturio. (2021-07-27). Nitroimidazoles | Concise Medical Knowledge.

- Drugs.com. (2024-04-10). This compound Monograph for Professionals.

- Upcroft, P., & Upcroft, J. A. (n.d.). Drug targets and mechanisms of resistance in the anaerobic protozoa. PubMed.

- BOC Sciences. (n.d.). Nitroimidazole: Definition, Mechanism and Uses.

- Medscape. (2024-02-16).

- Müller, M. (n.d.). Action of clinically utilized 5-nitroimidazoles on microorganisms. Semantic Scholar.

- Pediatric Oncall. (n.d.).

- EDB, T., & Nord, C. E. (n.d.). This compound--microbiology, pharmacology and efficacy in anaerobic infections. PubMed.

- ResearchGate. (n.d.). (PDF) Drug Resistance Mechanisms in Entamoeba histolytica, Giardia lamblia, Trichomonas vaginalis, and Opportunistic Anaerobic Protozoa.

- Sawyer, P. R., et al. (n.d.). This compound: a review of its antiprotozoal activity and therapeutic efficacy. PubMed.

- Upcroft, P., & Upcroft, J. A. (n.d.). Drug Targets and Mechanisms of Resistance in the Anaerobic Protozoa. PMC - NIH.

- Carter, D., et al. (n.d.). A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. NIH.

- Manes, G., & Balzano, A. (n.d.). [this compound: a classical anaerobical drug with multiple potential uses nowadays]. PubMed.

- Leitsch, D., et al. (2009). Trichomonas Vaginalis: Metronidazole and Other Nitroimidazole Drugs Are Reduced by the Flavin Enzyme Thioredoxin Reductase and Disrupt the Cellular Redox System. Implications for Nitroimidazole Toxicity and Resistance. PubMed.

- Sobel, R., & Sobel, J. D. (n.d.). Strategies for Prevention and Treatment of Trichomonas vaginalis Infections. PMC - NIH.

- Menéndez, D., et al. (n.d.). Evaluation of the Genotoxic Activity of Metronidazole and Dimetridazole in Human Lymphocytes by the Comet Assay. PubMed.

- Re, J. L., et al. (n.d.).

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. This compound: a nitroimidazole antiprotozoal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound--microbiology, pharmacology and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a review of its antiprotozoal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [this compound: a classical anaerobical drug with multiple potential uses nowadays] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Drug targets and mechanisms of resistance in the anaerobic protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug Targets and Mechanisms of Resistance in the Anaerobic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. Nitroimidazoles | Concise Medical Knowledge [lecturio.com]

- 11. Action of clinically utilized 5-nitroimidazoles on microorganisms. | Semantic Scholar [semanticscholar.org]

- 12. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trichomonas vaginalis: metronidazole and other nitroimidazole drugs are reduced by the flavin enzyme thioredoxin reductase and disrupt the cellular redox system. Implications for nitroimidazole toxicity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. drugs.com [drugs.com]

- 15. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 17. Evaluation of the genotoxic activity of metronidazole and dimetridazole in human lymphocytes by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. DNA breakage due to metronidazole treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Strategies for Prevention and Treatment of Trichomonas vaginalis Infections - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of Tinidazole

Foreword

In the landscape of modern pharmaceutical analysis, the unambiguous characterization of an Active Pharmaceutical Ingredient (API) is the bedrock of drug development, quality control, and regulatory compliance. Tinidazole, a pivotal second-generation 5-nitroimidazole antimicrobial, is no exception. Its efficacy against protozoal and anaerobic bacterial infections is directly linked to its precise chemical structure. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core spectroscopic techniques used to elucidate and verify the structure and purity of this compound. Moving beyond mere procedural descriptions, this paper delves into the causality behind experimental choices, offering field-proven insights into the interpretation of spectroscopic data to build a comprehensive and self-validating analytical profile of this important therapeutic agent.

The Rationale for a Multi-Spectroscopic Approach

The this compound molecule (Chemical Formula: C₈H₁₃N₃O₄S, Molecular Weight: 247.27 g/mol ) possesses several key structural features: a nitro-substituted imidazole ring, a methyl group on the ring, and an ethylsulfonyl side chain. No single analytical technique can fully characterize this multifaceted structure. A robust analytical strategy, therefore, relies on an orthogonal, multi-technique approach where each method provides a unique and complementary piece of the structural puzzle.

-

UV-Visible (UV-Vis) Spectroscopy probes the conjugated π-electron system of the nitroimidazole chromophore.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy identifies the specific functional groups via their characteristic vibrational frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy maps the complete carbon-hydrogen framework, confirming atom connectivity and chemical environments.

-

Mass Spectrometry (MS) determines the exact molecular weight and provides vital structural clues through controlled fragmentation.

By integrating the data from these techniques, we construct a complete, high-confidence structural dossier for this compound.

Caption: Integrated spectroscopic workflow for this compound characterization.

UV-Visible Spectrophotometry: Probing the Chromophore

Principle and Causality

UV-Vis spectroscopy is a fundamental technique for quantitative analysis and confirmation of the primary chromophore. This compound's UV absorbance is dictated by the conjugated system of the 5-nitroimidazole ring. The nitro group (-NO₂) acts as a strong electron-withdrawing group, influencing the π → π* and n → π* electronic transitions within the imidazole ring. The position of the maximum absorbance (λmax) is highly sensitive to the solvent environment, particularly pH. In acidic media, protonation of the imidazole nitrogen can occur, while in basic media, deprotonation or other structural changes can alter the electronic distribution, leading to predictable bathochromic (red shift) or hypsochromic (blue shift) shifts. This predictable behavior is a key validation parameter.

Experimental Protocol: Determination of λmax

-

Preparation of Stock Solution: Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of 100 µg/mL.

-

Preparation of Working Solution: Transfer 10 mL of the stock solution to a separate 100 mL volumetric flask and dilute to volume with the chosen solvent (e.g., 0.1 N HCl, 0.1 N NaOH, or Phosphate Buffer pH 6.8) to yield a 10 µg/mL solution.

-

Spectrophotometric Analysis:

-

Use a calibrated double-beam UV-Vis spectrophotometer.

-

Fill the reference cuvette with the same solvent used for the working solution.

-

Scan the working solution from 400 nm to 200 nm.

-

Record the wavelength of maximum absorbance (λmax).

-

Caption: General workflow for tandem mass spectrometry (MS/MS) of this compound.

Data Presentation and Interpretation

The mass spectrum of this compound is characterized by a strong protonated molecular ion and a predictable fragmentation pattern.

-

Molecular Ion: The expected molecular weight of this compound (C₈H₁₃N₃O₄S) is 247.06. In positive ESI mode, this is observed as the protonated molecular ion [M+H]⁺ at m/z 248.1 . [1]

-

Fragmentation Pattern: The MS/MS spectrum reveals key structural fragments.

| m/z Value | Proposed Fragment Structure/Loss | Interpretation |

| 184.1 | [M+H - SO₂]⁺ | Loss of the sulfur dioxide molecule from the sulfone group. |

| 154.1 | [M+H - C₂H₅SO₂]⁺ | Cleavage and loss of the ethylsulfonyl group. |

| 128.1 | [C₄H₅N₃O₂]⁺ | Represents the core 1-(ethyl)-2-methyl-5-nitroimidazole fragment after side-chain cleavage. |

| 82.1 | [C₃H₄N₃]⁺ | Fragment corresponding to the methylated imidazole ring after loss of the nitro group and side chain. |

Table 5: Major fragment ions of this compound in positive ESI-MS/MS. [1][2] This fragmentation pattern provides irrefutable evidence for the connectivity and composition of the side chain and the nitroimidazole core, completing the comprehensive structural analysis.

Conclusion

The spectroscopic characterization of this compound is a case study in modern analytical chemistry, demonstrating the power of an integrated, multi-technique approach. UV-Visible spectrophotometry provides a rapid, quantitative measure of the API and its chromophore. FT-IR spectroscopy offers a definitive fingerprint of its functional groups. NMR spectroscopy delivers an unambiguous map of the atomic framework. Finally, mass spectrometry confirms the molecular weight and validates the structural components through fragmentation. Together, these methods form a self-validating system that ensures the identity, purity, and quality of this compound, underpinning its safe and effective use in medicine.

References

-

ResearchGate. (n.d.). Mass fragmentation pattern of MRTX1133 (A) and this compound (B). [Image]. Retrieved from [Link]

-

Kristoffersen, L., et al. (1991). Structure elucidation of the photolysis and hydrolysis products of this compound. Acta Pharmaceutica Nordica, 3(4), 211-4. Retrieved from [Link]

- El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2003). Development and validation of stability indicating UV spectrophotometric method for quantification of this compound. Journal of Pharmaceutical and Biomedical Analysis, 31(3), 523-536.

-

Human Metabolome Database. (n.d.). This compound (HMDB0015047). Retrieved from [Link]

-

ResearchGate. (n.d.). Product ion spectra of [M+H]+of ornidazole (A) and this compound (B). [Image]. Retrieved from [Link]

-

PubChem. (n.d.). This compound (CID 5479). National Center for Biotechnology Information. Retrieved from [Link]

-

Trivedi, M. K., Patil, S., Shettigar, H., Bairwa, K., & Jana, S. (2015). Spectroscopic Characterization of Biofield Treated Metronidazole and this compound. Med chem, 5(7), 340-344. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of this compound (a) control and (b) treated. [Image]. Retrieved from [Link]

-

Asian Publication Corporation. (2011). Qualitative Analysis of Anti-protozoan Drug this compound by Vibrational and UV-Visible Spectroscopy. Asian Journal of Chemistry, 23(12), 5411-5415. Retrieved from [Link]

-

YMER. (2022). METHOD DEVELOPMENT AND VALIDATION OF this compound BY UV SPECTROSCOPY. YMER, 21(11). Retrieved from [Link]

-

Der Pharma Chemica. (2015). Spectrophotometric Determination of this compound Using Promethazine and Ethyl Vanillin Reagents in Pharmaceutical Preparations. Der Pharma Chemica, 7(1), 162-171. Retrieved from [Link]

-

University of Nairobi Journals. (2012). Method for Determination of this compound using Direct UV-Visible Spectrophotometry and Differential Spectrophotometry in Pure and. University of Nairobi Journal. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). This compound. Official Monographs. Retrieved from [Link]

-

ResearchGate. (n.d.). Method development and method validation of this compound in bulk and pharmaceutical dosage form by UV- spectrophotometric method. [Request PDF]. Retrieved from [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (2015). UV-Spectrophotometric Determination of this compound in Bulk and Pharmaceutical Dosage Form Using Hydrotropic Solubilization Technique. IJPCSONLINE, 4(2). Retrieved from [Link]

-

ResearchGate. (n.d.). Development of the UV Spectrophotometric Method of this compound in API and Stress Degradation Studies. [Request PDF]. Retrieved from [Link]

-

USP. (n.d.). USP Monographs: this compound. USP29-NF24. Retrieved from [Link]

-

Zhang, Z. W., et al. (2012). [Far-IR and THz absorption spectra studies of metronidazole, this compound and ornidazole]. Guang pu xue yu guang pu fen xi = Guang pu, 32(3), 597-601. Retrieved from [Link]

-

Zheng, K., et al. (2020). Crystal structures, thermal stabilities, and dissolution behaviours of this compound and the this compound–vanillic acid cocrystal: insights from energy frameworks. Acta Crystallographica Section C, 76(5), 389-397. Retrieved from [Link]

-

Bakshi, M., & Singh, S. (2004). HPLC and LC-MS studies on stress degradation behaviour of this compound and development of a validated specific stability-indicating HPLC assay method. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 11-21. Retrieved from [Link]

-

European Pharmacopoeia. (2014). This compound Tinidazolum. Ph. Eur. 7.0. Retrieved from [Link]

-

USP-NF. (n.d.). This compound. [Abstract]. Retrieved from [Link]

-

USP-NF. (n.d.). This compound Tablets. [Abstract]. Retrieved from [Link]

-

Council of Europe. (2014). European Pharmacopoeia (Ph. Eur.) 7.0. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the In Vitro Antimicrobial Spectrum of Tinidazole

Foreword

Tinidazole, a second-generation 5-nitroimidazole, represents a cornerstone in the management of infections caused by anaerobic microorganisms. Its broad spectrum of activity, encompassing both protozoa and bacteria, coupled with a favorable pharmacokinetic profile, has solidified its place in clinical practice. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the in vitro antimicrobial characteristics of this compound. We will dissect its mechanism of action, quantify its activity against key pathogens, and detail the established methodologies for its evaluation, providing a robust technical foundation for further research and development.

Mechanism of Action: A Prodrug Activated by Anaerobic Metabolism

This compound is a prodrug, meaning it is administered in an inactive form and requires biochemical activation within the target microorganism to exert its cytotoxic effects.[1][2] This selective activation is the very basis of its efficacy against anaerobic organisms and its relative safety for host tissues.

The process is initiated when this compound diffuses into the microbial cell. In the low redox potential environment characteristic of anaerobes, the nitro group of the this compound molecule is reduced.[1][3] This reaction is mediated by electron transport proteins with low redox potentials, such as ferredoxin.[2] The reduction generates short-lived, highly reactive nitro radical anions.[1][3] These cytotoxic intermediates are the ultimate effectors of the drug's antimicrobial activity, inducing cell death primarily by causing extensive damage to microbial DNA and inhibiting its synthesis.[3][4][5] This disruption of the DNA's helical structure prevents replication and transcription, leading to cell death.[3][4]

Caption: Mechanism of Action of this compound.

In Vitro Antimicrobial Spectrum

This compound exhibits potent bactericidal and protozoacidal activity against a wide array of anaerobic organisms.[6][7] Its spectrum does not, however, extend to aerobic or facultatively anaerobic bacteria.

Antiprotozoal Activity

This compound is highly effective against several clinically significant protozoan parasites.[1][6] Its activity has been extensively documented against Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia (G. duodenalis).[1][6][8] In vitro studies have consistently shown that this compound's potency is comparable, and in some instances superior, to that of metronidazole.[8]

Notably, this compound often retains activity against T. vaginalis isolates that exhibit reduced susceptibility to metronidazole.[9][10] While cross-resistance can occur, the minimal lethal concentrations (MLCs) of this compound against metronidazole-resistant strains are often significantly lower than those of metronidazole.[9][10]

| Protozoan Species | Drug | Concentration Range (µg/mL) | Parameter | Reference(s) |

| Trichomonas vaginalis | This compound | 0.12 - 0.25 | MIC | [11] |

| Trichomonas vaginalis | This compound | 0.50 - 1.50 | MLC | [11] |

| Trichomonas vaginalis (Metronidazole-Resistant) | This compound | Mean MLC: ~255 (1014.9 µM) | MLC | [10] |

| Giardia lamblia | This compound | 0.2 - 12.5 | Immobilization | [12][13] |

| Entamoeba histolytica | This compound | IC50: 12.4 µM | IC50 | [14] |

| Entamoeba histolytica | This compound | - | Activity comparable to metronidazole | [11][15] |

MIC: Minimum Inhibitory Concentration; MLC: Minimum Lethal Concentration; IC50: Half maximal inhibitory concentration. Note: Susceptibility testing methods for protozoa are not as standardized as for bacteria.[11]

Antibacterial Activity

The antibacterial action of this compound is confined to obligate anaerobes.[6] It is highly effective against the majority of clinically relevant anaerobic bacteria, including Gram-negative bacilli and Gram-positive cocci.[6]

-

Highly Susceptible Organisms:

-

Bacteroides fragilis group: this compound is rapidly bactericidal against B. fragilis.[6][7][16]

-

Prevotella spp.: Including species relevant in periodontal and gynecological infections.[1][17]

-

Clostridium spp.: Including C. perfringens and C. difficile.[1][18]

-

Anaerobic Cocci: Peptococcus and Peptostreptococcus spp. are generally sensitive.[1][6]

-

Gardnerella vaginalis: A key organism in bacterial vaginosis, susceptibility can vary but it is generally considered active.[1][19]

-

-

Resistant Organisms:

The minimum inhibitory concentration for over 90% of anaerobic bacteria (MIC90) is reported to be around 2 mg/L.[6][7]

| Bacterial Group/Species | Drug | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Bacteroides fragilis | This compound | 0.25 - 4 | - | [16][22] |

| Clostridium difficile | This compound | Geometric Mean: 0.31 | - | [18] |

| Prevotella spp. (periodontal) | This compound | - | 0.5 - 4 | [17] |

| Fusobacterium nucleatum | This compound | - | 1 | [17] |

| Gardnerella vaginalis | This compound | - | 8 - 32 | [23] |

| Peptostreptococcus spp. | This compound | - | Generally ≤ 3.1 | [16][20][21] |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Methodologies for In Vitro Susceptibility Testing

The accurate determination of in vitro activity is paramount for surveillance, research, and guiding clinical decisions. Standardized methodologies ensure reproducibility and allow for meaningful comparison of data across laboratories.

Susceptibility Testing of Anaerobic Bacteria

The Clinical and Laboratory Standards Institute (CLSI) provides authoritative guidelines for the susceptibility testing of anaerobic bacteria, primarily in the M11 document.[24][25]

Reference Method: Agar Dilution

The agar dilution method is considered the "gold standard" for determining the MIC of antimicrobial agents against anaerobic bacteria.[24][26]

Protocol Outline: Agar Dilution MIC Determination

-

Media Preparation: Prepare a series of agar plates (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood) containing serial twofold dilutions of this compound. Include a drug-free control plate.

-

Inoculum Preparation: Grow the anaerobic isolates to be tested on a suitable medium. Suspend colonies in a broth medium to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Using a multipoint replicator, inoculate a standardized volume of each bacterial suspension onto the surface of the this compound-containing plates and the control plate.

-

Incubation: Incubate the plates under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 48 hours.

-

Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth, disregarding a faint haze or single colonies. The growth control plate must show confluent growth.

-

Quality Control: Concurrently test reference strains with known MIC values (e.g., Bacteroides fragilis ATCC 25285) to ensure the validity of the results.[27][28]

Caption: Workflow for Agar Dilution Susceptibility Testing.

Alternative Method: Broth Microdilution

Broth microdilution is a practical alternative for clinical laboratories, particularly for testing Bacteroides species.[24][26][27] This method involves preparing serial dilutions of the antimicrobial agent in a broth medium within microtiter plates.

Susceptibility Testing of Protozoa

Methodologies for protozoal susceptibility testing are less standardized.[11] Assays typically involve the axenic cultivation of trophozoites in a specialized medium (e.g., Diamond's medium for T. vaginalis) and determining the concentration of the drug that inhibits growth (MIC) or is lethal (MLC) after a set incubation period.

Protocol Outline: Broth Dilution MLC for T. vaginalis

-

Drug Dilution: Prepare serial twofold dilutions of this compound in sterile tubes containing a suitable culture medium (e.g., Diamond's TYI-S-33 medium).

-

Inoculum Preparation: Culture T. vaginalis trophozoites to the late logarithmic phase of growth. Adjust the concentration to a standardized number of organisms per mL.

-

Inoculation: Add a standardized volume of the trophozoite suspension to each drug-containing tube and to a drug-free growth control tube.

-

Incubation: Incubate the tubes anaerobically at 37°C for 48 hours.

-

MIC Determination: Examine the tubes microscopically for motile trophozoites. The MIC is the lowest drug concentration with no motile organisms.

-

MLC Determination: Subculture a small aliquot from each tube showing no motile trophozoites into fresh, drug-free medium. Incubate for another 48 hours. The MLC is the lowest concentration from which the organisms fail to regrow.

Resistance and Cross-Resistance

While the emergence of resistance to this compound in anaerobic bacteria is rare, it is a significant concern in protozoa, particularly T. vaginalis.[6] Resistance in nitroimidazoles is often multifactorial, involving impaired drug activation pathways. A strong correlation exists between metronidazole resistance and decreased this compound susceptibility in T. vaginalis, although this compound often remains more potent.[10][29]

Conclusion

This compound possesses a potent and predictable in vitro antimicrobial spectrum focused on anaerobic bacteria and protozoa. Its efficacy is rooted in a selective mechanism of action that requires anaerobic metabolism for activation, leading to DNA destruction and cell death. It demonstrates excellent activity against key pathogens such as Bacteroides fragilis, Clostridium species, Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica. For researchers, adherence to standardized testing methodologies, such as those outlined by CLSI, is critical for generating reliable and comparable data. The continued surveillance of this compound's in vitro activity remains a vital component in understanding resistance trends and ensuring its sustained clinical utility.

References

-

Drugs.com. (2024, April 10). This compound Monograph for Professionals. [Link]

-

U.S. Food and Drug Administration. (n.d.). 21-618 Tindamax Microbiology Review Part 1. [Link]

-

Nord, C. E. (1983). Microbiological properties of this compound: spectrum, activity and ecological considerations. Journal of Antimicrobial Chemotherapy, 11, 57-64. [Link]

-

Jokipii, A. M., & Jokipii, L. (1977). Bactericidal activity of this compound. An in vitro comparison of the effects of this compound and metronidazole against Bacteroides fragilis and other Anaerobic bacteria. Chemotherapy, 23(1), 25-31. [Link]

-

Pediatric Oncall. (n.d.). This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]

-

Prakash, O., Joshi, D. V., Vinayak, V. K., Dhingra, P. N., & Tarachand, A. (1970). The in vitro activity of this compound and other amoebicidal drugs on locally isolated strains of Entamoeba histolytica. Indian Journal of Medical Research, 58(7), 845-853. [Link]

-

Clinical and Laboratory Standards Institute. (2018). M11: Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. [Link]

-

Chow, A. W., Bednorz, D. (1978). Bactericidal activity of metronidazole, this compound and ornidazole against Bacteroides fragilis in vitro. Journal of Antimicrobial Chemotherapy, 4(1), 45-53. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?[Link]

-

Jokipii, L., & Jokipii, A. M. (1980). In Vitro Susceptibility of Giardia lamblia Trophozoites to Metronidazole and this compound. The Journal of Infectious Diseases, 141(3), 317–325. [Link]

-

Crowell, A. L., Sanders-Lewis, K. A., & Secor, W. E. (2003). In vitro metronidazole and this compound activities against metronidazole-resistant strains of Trichomonas vaginalis. Antimicrobial agents and chemotherapy, 47(4), 1407–1409. [Link]

-

Pharmacology of this compound Tindamax ; Mechanism of action, Uses, Function, Side effects, Brand names. (2024, September 29). YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Livengood, C. H., 3rd, & Schmitt, C. (2004). This compound in the treatment of bacterial vaginosis. Current infectious disease reports, 6(6), 448–452. [Link]

-

Jokipii, A. M., & Jokipii, L. (1977). Bactericidal Activity of this compound. Chemotherapy, 23(1), 25-31. [Link]

-

Nord, C. E. (1983). Microbiological properties of this compound: spectrum, activity and ecological considerations. Journal of Antimicrobial Chemotherapy, 11 Suppl A, 57-64. [Link]

-

Peláez, T., Alcalá, L., Alonso, R., García-Arias, V., & Bouza, E. (2005). In vitro activities of this compound and metronidazole against Clostridium difficile, Prevotella bivia and Bacteroides fragilis. Anaerobe, 11(6), 315–317. [Link]

-

Crowell, A. L., Sanders-Lewis, K. A., & Secor, W. E. (2003). In Vitro Metronidazole and this compound Activities against Metronidazole-Resistant Strains of Trichomonas vaginalis. Antimicrobial agents and chemotherapy, 47(4), 1407–1409. [Link]

-

Wüst, J. (1977). Susceptibility of anaerobic bacteria to metronidazole, ornidazole, and this compound and routine susceptibility testing by standardized methods. Antimicrobial agents and chemotherapy, 11(4), 631–637. [Link]

-

Jokipii, L., & Jokipii, A. M. (1980). In vitro susceptibility of Giardia lamblia trophozoites to metronidazole and this compound. The Journal of infectious diseases, 141(3), 317–325. [Link]

-

U.S. Food and Drug Administration. (n.d.). 21-618 Tindamax Microbiology Review Part 2. [Link]

-

Jones, B. M., Geary, I., & Duerden, B. I. (1985). In vitro activity of seventeen antimicrobial agents against Gardnerella vaginalis. The Journal of antimicrobial chemotherapy, 15(4), 427–433. [Link]

-

Eick, S., Seltmann, T., & Pfister, W. (2004). This compound inhibitory and cidal activity against anaerobic periodontal pathogens. The Journal of antimicrobial chemotherapy, 54(2), 507–510. [Link]

-

Narcisi, E. M., & Secor, W. E. (1996). In vitro effect of this compound and furazolidone on metronidazole-resistant Trichomonas vaginalis. Antimicrobial agents and chemotherapy, 40(5), 1121–1125. [Link]

-

ResearchGate. (n.d.). In-vitro Sensitivity of Secnidazole and this compound Oral Preparations against Entamoeba histolytica. [Link]

-

Regulations.gov. (n.d.). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard Seventh Edition. [Link]

-

ANSI Webstore. (n.d.). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. [Link]

-

National Institutes of Health. (n.d.). Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and this compound and Routine Susceptibility Testing by Standardized Methods. [Link]

-

American Society for Microbiology. (n.d.). In Vitro Metronidazole and this compound Activities against Metronidazole-Resistant Strains of Trichomonas vaginalis. [Link]

-

American Society for Microbiology. (2022, March 16). In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates. [Link]

-

ResearchGate. (n.d.). (PDF) Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and this compound and Routine Susceptibility Testing by Standardized Methods. [Link]

-

MDPI. (2020). Comparative In Vitro Resistance of Human Periodontal Bacterial Pathogens to this compound and Four Other Antibiotics. [Link]

-

ANSI Webstore. (n.d.). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard—Eighth Edition. [Link]

-

Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

-

Sawyer, P. R., Brogden, R. N., Pinder, R. M., Speight, T. M., & Avery, G. S. (1976). This compound: a review of its antiprotozoal activity and therapeutic efficacy. Drugs, 11(6), 423–440. [Link]

-

ResearchGate. (n.d.). (PDF) In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar. [Link]

-

American Society for Microbiology. (2022, July 13). In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates. [Link]

-

ResearchGate. (n.d.). This compound: A nitroimidazole antiprotozoal agent. [Link]

-

Future Medicine. (2014, January 10). This compound for bacterial vaginosis. [Link]

-

Ther Clin Risk Manag. (2008). Guidelines for the treatment of bacterial vaginosis: focus on this compound. [Link]

Sources

- 1. This compound Monograph for Professionals - Drugs.com [drugs.com]

- 2. This compound | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. youtube.com [youtube.com]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound: a review of its antiprotozoal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro metronidazole and this compound activities against metronidazole-resistant strains of Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Metronidazole and this compound Activities against Metronidazole- Resistant Strains of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. In vitro susceptibility of Giardia lamblia trophozoites to metronidazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The in vitro activity of this compound and other amoebicidal drugs on locally isolated strains of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bactericidal activity of this compound. An in vitro comparison of the effects of this compound and metronidazole against Bacteroides fragilis and other Anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound inhibitory and cidal activity against anaerobic periodontal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro activities of this compound and metronidazole against Clostridium difficile, Prevotella bivia and Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound in the treatment of bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Susceptibility of anaerobic bacteria to metronidazole, ornidazole, and this compound and routine susceptibility testing by standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. karger.com [karger.com]

- 23. accessdata.fda.gov [accessdata.fda.gov]

- 24. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 25. webstore.ansi.org [webstore.ansi.org]

- 26. downloads.regulations.gov [downloads.regulations.gov]

- 27. webstore.ansi.org [webstore.ansi.org]

- 28. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 29. journals.asm.org [journals.asm.org]

The Advent of Tinidazole: A Technical Chronicle of a Second-Generation Nitroimidazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Nitroimidazole Revolution and the Quest for a Successor

The landscape of antimicrobial chemotherapy was irrevocably altered with the introduction of the 5-nitroimidazole class of drugs. Metronidazole, the vanguard of this chemical family, established a new paradigm in the treatment of anaerobic and protozoal infections. However, its therapeutic reign was not without its limitations, including a relatively short half-life necessitating multiple daily doses and a spectrum of adverse effects. This clinical reality spurred a quest for a successor—a second-generation nitroimidazole with an improved pharmacokinetic profile and enhanced tolerability. This technical guide chronicles the discovery, development, and enduring legacy of tinidazole, a compound born from this scientific pursuit.

Genesis of a Molecule: The Chemical Synthesis of this compound

The journey of this compound from a conceptual analogue of metronidazole to a clinical reality is a testament to the principles of medicinal chemistry. The core innovation lay in the modification of the side chain at the N-1 position of the 2-methyl-5-nitroimidazole scaffold, a strategic alteration aimed at enhancing the drug's lipophilicity and, consequently, its pharmacokinetic properties.

The Conventional Synthetic Pathway: A Two-Step Condensation and Oxidation

The traditional and most widely employed industrial synthesis of this compound is a two-step process commencing with the condensation of 2-methyl-5-nitroimidazole with 2-(ethylthio)ethanol. This reaction is typically catalyzed by strong acids, such as a mixture of sulfuric and acetic acids.[1] The resulting intermediate, 1-[2-(ethylthio)ethyl]-2-methyl-5-nitroimidazole, is then subjected to an oxidation step. This crucial transformation of the thioether to a sulfone is most commonly achieved using hydrogen peroxide in the presence of a catalyst like tungstic acid or ammonium molybdate.[1]

Experimental Protocol: Conventional Synthesis of this compound

The following protocol is a synthesis of methodologies described in the scientific and patent literature.[1]

Step 1: Condensation to form 1-[2-(ethylthio)ethyl]-2-methyl-5-nitroimidazole

-

To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-methyl-5-nitroimidazole (1 molar equivalent).

-

Add acetic acid and concentrated sulfuric acid as catalysts.

-

While stirring, gradually add 2-(ethylthio)ethanol (1.1 molar equivalents).

-

Heat the reaction mixture to 80-85°C and maintain for approximately 9 hours.

-

Upon completion, cool the mixture and adjust the pH to ~3 with an ammonia solution to precipitate unreacted 2-methyl-5-nitroimidazole, which is then removed by filtration.

-

The filtrate, containing the desired intermediate, is carried forward to the next step.

Step 2: Oxidation to this compound

-

The intermediate from the previous step is extracted and subjected to oxidation.

-

Add hydrogen peroxide (a stoichiometric excess) and a catalytic amount of tungstic acid.

-

Maintain the reaction temperature at 50-55°C.

-

After the reaction is complete, adjust the pH with an ammonia solution to precipitate the crude this compound.

-

The crude product is isolated by filtration and purified by recrystallization.

Innovations in Synthesis: The Quest for Greener Chemistry

In a bid to create a more environmentally benign process, researchers have explored the use of solid acid catalysts. One such approach utilizes a MoO3/SiO2 bifunctional catalyst, which can facilitate both the condensation and oxidation steps, thereby eliminating the need for strong liquid acids and simplifying the workup procedure.

Unveiling the Antimicrobial Power: Preclinical Investigations

The preclinical evaluation of this compound was pivotal in establishing its antimicrobial spectrum, potency, and safety profile, providing the foundational data for its progression into human trials.

In Vitro Susceptibility: Gauging the Potency

The in vitro activity of this compound was extensively characterized against a broad range of anaerobic bacteria and protozoa. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

-

Prepare a series of twofold dilutions of this compound in a suitable liquid growth medium, such as Brain Heart Infusion (BHI) broth for anaerobic bacteria.

-

Inoculate each dilution with a standardized suspension of the test microorganism.

-

Incubate the cultures under appropriate anaerobic conditions.

-

The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

This compound demonstrated potent in vitro activity against a wide array of anaerobic bacteria, including clinically significant species like Bacteroides fragilis.[2] Notably, comparative studies revealed that the MICs of this compound were often comparable or even lower than those of metronidazole for many anaerobic Gram-negative bacilli.[3]

In Vivo Efficacy: Validation in Animal Models

The promising in vitro data was subsequently validated in various animal models of infection, which are indispensable for assessing the in vivo efficacy and pharmacokinetic-pharmacodynamic relationships of a new antimicrobial agent.

A common model for evaluating the efficacy of drugs against anaerobic bacteria involves the induction of a subcutaneous abscess in mice with a clinically relevant organism such as Bacteroides fragilis. The efficacy of this compound in this model was demonstrated by a significant reduction in the number of viable bacteria in the abscesses of treated animals compared to untreated controls.[4]

Animal models of giardiasis and amebiasis were instrumental in confirming the antiprotozoal activity of this compound. For instance, in a mouse model of Giardia lamblia infection, treatment with this compound resulted in a significant reduction in the parasite load in the small intestine.[5][6][7][8] Similarly, its efficacy against Entamoeba histolytica was established in rodent models of amebic colitis and liver abscess.

The Clinical Arena: Pivotal Human Trials

The successful preclinical development of this compound paved the way for a series of pivotal clinical trials that would ultimately define its role in the therapeutic armamentarium. These studies were designed to assess its efficacy and safety in treating a range of anaerobic and protozoal infections, often in direct comparison with the then-standard-of-care, metronidazole.

Trichomoniasis: A Head-to-Head Comparison

In randomized controlled trials for the treatment of trichomonal vaginitis, this compound consistently demonstrated high cure rates. In a notable comparative study, a single 2g dose of this compound resulted in a parasitological cure in all treated patients, with complete relief of symptoms in 62% of patients, significantly higher than the 13% observed in the metronidazole group.[9] Furthermore, the incidence and severity of side effects were significantly lower with this compound.[9]

Giardiasis: The Advantage of a Single Dose

For the treatment of giardiasis, the longer half-life of this compound offered a distinct advantage, allowing for effective single-dose regimens. In a randomized trial, a single dose of this compound was found to be as effective as a three-day course of metronidazole.[10][11] Another study showed a single dose of this compound to be significantly more effective than a single dose of metronidazole (94% vs. 56% cure rate).[11][12]

Amebiasis: Superior Efficacy and Tolerability

In the treatment of intestinal amebiasis, this compound again demonstrated superior efficacy compared to metronidazole in a randomized controlled trial. A 3-day course of this compound resulted in a 96.5% cure rate, compared to 55.5% for a similar regimen of metronidazole.[13] The need for extending the treatment duration was also significantly less frequent in the this compound group.[13]

Bacterial Vaginosis: A Matter of Debate

Understanding the Enemy: The Mechanism of Action and Resistance